molecular formula C28H26FN3O3S B2900250 N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113141-98-2

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2900250
CAS No.: 1113141-98-2
M. Wt: 503.59
InChI Key: XXBGKKVYNNJFJQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorobenzyl group, and various functional groups

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and the introduction of the fluorobenzyl and other functional groups. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.

    Functional Group Modifications: Various functional groups can be introduced or modified using standard organic synthesis techniques, such as oxidation, reduction, and substitution reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Chemical Research: Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Fluorobenzyl Compounds: Compounds with fluorobenzyl groups may exhibit similar chemical reactivity and biological properties.

    Thioether-Containing Compounds: These compounds share the thioether linkage and may have similar chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3S/c1-18(2)16-32-27(35)23-13-10-21(26(34)30-15-19-8-11-22(29)12-9-19)14-24(23)31-28(32)36-17-25(33)20-6-4-3-5-7-20/h3-14,18H,15-17H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBGKKVYNNJFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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